molecular formula C12H20ClNO B1334986 beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride CAS No. 60577-23-3

beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

Cat. No. B1334986
CAS RN: 60577-23-3
M. Wt: 229.74 g/mol
InChI Key: IUWCMNVPMWVJRZ-UHFFFAOYSA-N
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Description

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is a chemical compound that has been studied for its potential use in various applications, including as an intermediate in the synthesis of antihistaminic agents. The compound is related to other beta-dimethylaminoethyl derivatives that have been utilized in the pharmaceutical industry for their medicinal properties .

Synthesis Analysis

The synthesis of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride and related compounds involves a simplified laboratory procedure that has been reported in the literature. This procedure is particularly important for creating intermediates used in the development of antihistamine-type compounds. The synthesis process is crucial for the production of derivatives from carbazole and diphenylamine, which are the backbone of many antihistaminic agents .

Molecular Structure Analysis

While the specific molecular structure analysis of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is not detailed in the provided papers, related compounds such as beta-(dimethylamino)propiophenone have been examined using techniques like laser flash photolysis. These studies reveal insights into the excited states of these molecules, including the formation of biradical zwitterions and the influence of pH on their stability and reactivity .

Chemical Reactions Analysis

The chemical reactions involving beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride and similar compounds are complex and pH-dependent. For instance, the photochemistry of beta-(dimethylamino)propiophenone shows that its triplet state decays through charge-transfer interactions, leading to intramolecular electron transfer. The resulting biradical zwitterions can be trapped by various electron acceptors, and their lifetimes are influenced by the pH of the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride can be inferred from studies on related compounds. For example, the micellization behavior of surfactants in the presence of Betaine Hydrochloride has been scrutinized, revealing that the critical micelle concentration (CMC) decreases with increasing concentrations of Betaine HCl and temperature. This suggests that the compound has an effect on the aggregation behavior of surfactants, which is an important physical property in the context of drug formulation and delivery .

Scientific Research Applications

  • Alzheimer's Disease Research Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride has been studied for its potential in Alzheimer's disease research. A derivative of this compound, [18F]FDDNP, has been used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This research is significant for diagnostic assessment and monitoring response to experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).

  • Chemical Catalysis The compound has been explored in the field of chemical catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally related compound, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. This research highlights the potential of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride in facilitating various chemical reactions under base-free conditions (Liu et al., 2014).

  • Pharmacological Research In pharmacological research, derivatives of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride have been identified as nonpeptidic agonists of certain receptors, such as the urotensin-II receptor. These compounds, like AC-7954, serve as useful tools in pharmacological research and potential drug leads, demonstrating the versatility of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride in developing new therapeutic agents (Croston et al., 2002).

  • Material Science and Corrosion Inhibition The compound has been studied for its inhibition performance on low carbon steel corrosion in acidic solutions. This research shows that beta-dimethylaminoethyl alcohol effectively suppresses the electrochemical mechanism responsible for corrosion, demonstrating its potential application in material science and corrosion inhibition (Roland Tolulope, 2020).

  • Neuroscience and Memory Enhancement In neuroscience, derivatives of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride have been synthesized and evaluated for their effects on memory enhancement in mice. Compounds like 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride have shown significant decrease in mistake frequency and arrival time in mice, suggesting potential applications in cognitive enhancement and memory research (Li Ming-zhu, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 3-Dimethylaminopropiophenone hydrochloride, indicates that it is toxic if swallowed and can cause skin and eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWCMNVPMWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976023
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

CAS RN

60577-23-3
Record name Benzeneethanol, β-(dimethylamino)-β-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60577-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-(dimethylamino)-β-ethylphenethyl alcohol hydrochloride
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